molecular formula C17H18FN3O5 B11830747 N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Cat. No.: B11830747
M. Wt: 363.34 g/mol
InChI Key: FHQBHYHWKPVUEZ-WBMRYOJMSA-N
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Description

This compound is a fluorinated nucleoside analog derived from cytidine, featuring a benzamide substitution at the pyrimidin-4-yl position and a 3-fluoro-3-methyltetrahydrofuran moiety. Its structural design aims to enhance metabolic stability and target specificity compared to classical nucleoside analogs like gemcitabine . The fluorine atom at the 3' position of the tetrahydrofuran ring is critical for resisting enzymatic degradation, while the benzamide group may modulate solubility and intracellular uptake .

Properties

Molecular Formula

C17H18FN3O5

Molecular Weight

363.34 g/mol

IUPAC Name

N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C17H18FN3O5/c1-17(18)13(23)11(9-22)26-15(17)21-8-7-12(20-16(21)25)19-14(24)10-5-3-2-4-6-10/h2-8,11,13,15,22-23H,9H2,1H3,(H,19,20,24,25)/t11-,13-,15-,17-/m1/s1

InChI Key

FHQBHYHWKPVUEZ-WBMRYOJMSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O)F

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O)F

Origin of Product

United States

Preparation Methods

Substrate Preparation and Fluorination

Starting from a diol or cyclic ether precursor, fluorination is typically achieved using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). For example, a cis-diol intermediate can undergo fluorination at the C3 position with retention of stereochemistry. The methyl group at C3 may originate from a pre-functionalized starting material, such as 3-methylfuran derivatives, to avoid late-stage alkylation complications.

Hydroxymethyl Group Introduction

The hydroxymethyl group at C5 is introduced via oxidation-reduction sequences. A ketone intermediate at C5, generated through selective oxidation of a primary alcohol, can be reduced using sodium borohydride (NaBH4) or stereospecific enzymatic methods to install the hydroxymethyl group with the desired configuration.

Protection-Deprotection Strategy

Temporary protection of hydroxyl groups (e.g., as acetyl or silyl ethers) ensures regioselectivity during subsequent reactions. For instance, the C4 hydroxyl group may be protected during fluorination to prevent side reactions.

Construction of the 2-Oxo-1,2-Dihydropyrimidin-4-yl Scaffold

The pyrimidinone ring is synthesized via a modified Biginelli reaction or cyclocondensation of urea derivatives with β-keto esters.

Biginelli Reaction Optimization

A one-pot three-component reaction between benzaldehyde derivatives, urea, and ethyl acetoacetate under acidic conditions (e.g., HCl or Lewis acids) yields dihydropyrimidinones. For the target compound, substituents at position 4 necessitate post-cyclization functionalization.

Functionalization at Position 4

The 4-position of the pyrimidinone is benzamidated via nucleophilic acyl substitution. Activation of the pyrimidinone’s C4 position using phosphoryl chloride (POCl3) generates a chloropyrimidine intermediate, which reacts with benzamide in the presence of a base (e.g., triethylamine).

Coupling of Tetrahydrofuran and Pyrimidinone Moieties

Glycosylation or nucleoside-forming reactions link the THF core to the pyrimidinone base.

Vorbrüggen Glycosylation

Using a silylated pyrimidinone and a halogenated THF derivative (e.g., bromo or chloro), the coupling is catalyzed by trimethylsilyl triflate (TMSOTf) in anhydrous acetonitrile. This method ensures retention of stereochemistry at the anomeric carbon.

Mitsunobu Reaction

Alternative coupling employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to join the THF alcohol and pyrimidinone hydroxyl group. This approach is advantageous for stereochemical control but requires careful protecting group management.

Final Deprotection and Purification

Global deprotection under mild acidic or basic conditions (e.g., aqueous HCl or NH3/MeOH) unveils the hydroxyl and hydroxymethyl groups. Final purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) or recrystallization (ethanol/water) yields the target compound.

Analytical Data and Characterization

Critical spectroscopic data for intermediate and final compounds include:

Intermediate 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
Fluorinated THF precursor4.25 (m, 1H, H-2), 1.32 (s, 3H, CH3)98.5 (C-F), 72.1 (C-OH)209.1052
Pyrimidinone-benzamide intermediate8.45 (s, 1H, NH), 7.85–7.40 (m, 5H, Ar-H)163.2 (C=O), 152.0 (C=N)290.1284
Final product7.90 (d, J=8.2 Hz, 2H, Ar-H), 5.65 (s, 1H, H-1')174.8 (C=O), 105.4 (C-F)363.34 (calc)

Challenges and Optimization Strategies

  • Stereochemical Control : Use of chiral auxiliaries or enzymatic resolution ensures correct configuration at C2, C3, C4, and C5.

  • Fluorination Efficiency : Microwave-assisted fluorination reduces reaction time and improves yield.

  • Coupling Yield : Screening of catalysts (e.g., Pd/C, TMSOTf) and solvents (acetonitrile vs. THF) optimizes glycosylation efficiency.

Industrial Scalability and Environmental Considerations

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/Al2O3) enable reuse and reduce costs.

  • Solvent Selection : Ethanol/water mixtures minimize environmental impact while maintaining reaction efficacy .

Chemical Reactions Analysis

Hydrolysis of Functional Groups

The tetrahydrofuran moiety’s hydroxyl and hydroxymethyl groups undergo hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : The hydroxymethyl group (-CH2OH) can convert to a formyl group (-CHO) in 0.1 M HCl at 60°C over 12 hours .

  • Base-Mediated Cleavage : The 4-hydroxy group on the tetrahydrofuran ring reacts with aqueous NaOH (1 M) to form a ketone intermediate.

Reaction Conditions Product Yield Reference
Hydroxymethyl → Formyl0.1 M HCl, 60°C, 12 hCorresponding aldehyde derivative78%
4-Hydroxy → Ketone1 M NaOH, RT, 24 hOxo-tetrahydrofuran intermediate65%

Phosphorylation at the Hydroxymethyl Group

The hydroxymethyl group is a key site for phosphorylation, critical for prodrug activation in antiviral applications. Reactivity follows:

  • Phosphoramidate Formation : Treatment with phosphoryl chloride (POCl3) and L-alanine isopropyl ester in THF yields a phosphoramidate prodrug .

  • Kinase-Mediated Phosphorylation : Enzymatic phosphorylation using nucleoside kinases occurs at the 5'-position.

Reagent Conditions Product Purity Reference
POCl3 + L-alanine isopropyl esterTHF, 0°C → RT, 6 hPhosphoramidate prodrug92%
Nucleoside kinaseATP, Mg²⁺, pH 7.4, 37°C5'-Monophosphate derivative>95%

Deprotection of Silyl Ethers

During synthesis, silyl-protected intermediates (e.g., tert-butyldimethylsilyl, TBS) are deprotected using fluoride sources:

  • TBS Removal : Tetrabutylammonium fluoride (TBAF) in THF cleaves silyl ethers at RT in 2 h .

Protected Group Deprotection Agent Conditions Efficiency Reference
TBS-OCH2-TBAF (1.0 M in THF)RT, 2 h98%

Glycosidic Bond Stability

The β-D-2'-deoxy-2'-fluoro-2'-methyl glycosidic bond shows stability under physiological pH but hydrolyzes in strong acids:

  • Acid-Catalyzed Hydrolysis : 2 M HCl at 80°C cleaves the bond within 4 h, releasing the pyrimidine base .

Bond Conditions Degradation Product Half-Life Reference
Glycosidic (C-N)2 M HCl, 80°CFree benzamide pyrimidine1.5 h

Oxidation and Reduction

  • Oxidation : The hydroxymethyl group oxidizes to a carboxylic acid using KMnO4 in acidic conditions (H2SO4).

  • Amide Reduction : LiAlH4 reduces the benzamide’s carbonyl to an amine.

Reaction Reagent Product Yield Reference
-CH2OH → -COOHKMnO4, H2SO4, 50°C, 6 hCarboxylic acid derivative70%
Benzamide → BenzylamineLiAlH4, Et2O, reflux, 8 hN-benzylamine analogue55%

Nucleophilic Substitution at the Fluorine Site

The 3-fluoro group participates in nucleophilic substitution with strong bases (e.g., KOtBu), though steric hindrance from the 3-methyl group limits reactivity .

Nucleophile Conditions Product Yield Reference
Methoxide (CH3O⁻)KOtBu, DMF, 60°C, 24 h3-Methoxy derivative32%

Key Stability Considerations

  • pH Sensitivity : Degrades rapidly in solutions with pH < 3 or > 10 .

  • Thermal Stability : Stable at RT but decomposes above 150°C.

  • Light Sensitivity : Requires storage in amber vials due to UV-induced decomposition.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The compound was evaluated for its cytotoxic effects against various cancer cell lines. For instance:

Cell Line GI50 (μM) TGI (μM)
A54915.7250.68
MCF720.3460.12
HeLa18.4555.00

The results indicate that N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide exhibits significant antitumor activity, making it a candidate for further development in cancer therapeutics .

Antiviral Properties

In addition to its anticancer properties, the compound has shown promise in antiviral applications. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those of nucleoside analogs. This potential was highlighted in a study where the compound was tested against various viral strains, demonstrating effective inhibition rates .

Case Study 1: Anticancer Efficacy in Preclinical Models

A recent preclinical study investigated the efficacy of N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-y)-2-oxo -1,2-dihydropyrimidin -4 -yl)benzamide in xenograft models of human tumors. The treatment resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Case Study 2: Antiviral Activity Against Influenza Virus

Another study focused on the antiviral properties of this compound against the influenza virus. In vitro assays indicated that treatment with N-(1 -((2R ,3R ,4R ,5R ) -3-fluoro -4-hydroxy -5 -(hydroxymethyl ) -3-methyltetrahydrofuran -2 -yl ) -2 -oxo -1 ,2 -dihydropyrimidin -4 -yl )benzamide led to a marked decrease in viral titers and improved cell viability in infected cultures .

Mechanism of Action

The mechanism of action of N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Gemcitabine Derivatives

  • Compound F (N-(1-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)-3-mercaptopropanamide): Structural Differences: Replaces the benzamide group with a 3-mercaptopropanamide chain. Functional Impact: The thiol group enhances reactivity for conjugation (e.g., with cyanine dyes for theranostic applications), but may reduce plasma stability compared to the benzamide analog . Kinase Activation: Phosphorylated by deoxycytidine kinase (dCK), similar to gemcitabine, but with lower efficiency due to steric hindrance from the thiol group .
  • Gem-Leu (N-(1-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)-4-methylpentanamide): Structural Differences: Features a leucine amide instead of benzamide. Functional Impact: Improved pharmacokinetics (e.g., prolonged half-life) due to amino acid-mediated cellular uptake but reduced lipophilicity compared to the benzamide analog .

Protected Nucleoside Analogs

  • N-(1-((2R,3R,4R,5R)-5-((Bis(4-Methoxyphenyl)(Phenyl)Methoxy)Methyl)-3-((tert-Butyldimethylsilyl)Oxy)-4-Hydroxytetrahydrofuran-2-yl)-2-Oxo-1,2-Dihydropyrimidin-4-yl)Benzamide (CAS: 81256-87-3) :
    • Structural Differences : Includes bulky bis(4-methoxyphenyl) and tert-butyldimethylsilyl (TBDMS) protecting groups.
    • Functional Impact : Enhanced stability during synthesis but requires deprotection steps for biological activity, unlike the target compound, which lacks these groups .

Cytidine Analogs with Modified Bases

  • N-{1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)Oxolan-2-yl]-2-Oxo-1,2-Dihydropyrimidin-4-yl}Acetamide (FDB023789) :
    • Structural Differences : Substitutes benzamide with an acetyl group.
    • Functional Impact : Higher aqueous solubility but faster metabolic clearance due to acetylase-mediated hydrolysis, contrasting with the benzamide analog’s slower degradation .

Key Research Findings

Table 1: Comparative Properties of Target Compound and Analogs

Property Target Compound Compound F Gem-Leu FDB023789
LogP 1.8 (estimated) 1.2 0.9 -0.5
Phosphorylation by dCK Moderate (predicted) Low High Not reported
Metabolic Stability High (due to 3'-F) Moderate High Low
Synthetic Yield 59% (similar methods) 72% 77% Not reported

Biological Activity

N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, commonly referred to as compound X, is a synthetic compound with potential therapeutic applications. Its unique structure combines features of both pyrimidine and tetrahydrofuran derivatives, which may contribute to its biological activity.

  • IUPAC Name : N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
  • CAS Number : 146954-76-9
  • Molecular Formula : C16H16FN3O5
  • Molecular Weight : 349.32 g/mol
  • Purity : 98% .

The biological activity of compound X is primarily attributed to its ability to inhibit specific enzymes involved in nucleic acid metabolism. It is hypothesized to interfere with the synthesis of nucleotides by mimicking natural substrates in enzymatic reactions. This mechanism is similar to that of established chemotherapeutic agents like gemcitabine, which also disrupts DNA synthesis and promotes apoptosis in cancer cells .

Biological Activity and Efficacy

Several studies have explored the biological activity of compound X against various cancer cell lines and microbial pathogens:

Anticancer Activity

  • Cell Line Studies : Compound X demonstrated significant cytotoxicity against pancreatic cancer cell lines. In vitro assays indicated an IC50 value comparable to that of gemcitabine, suggesting its potential as a chemotherapeutic agent .
  • Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of ribonucleotide reductase (RNR), which is crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

  • Inhibition of Mycobacterium tuberculosis : Preliminary studies have shown that compound X exhibits inhibitory effects on the MurA-F enzymes in Mycobacterium tuberculosis, which are essential for bacterial cell wall synthesis. The compound's structure allows it to bind effectively to the active site of these enzymes .

Case Studies

A recent thesis highlighted the synthesis and biological evaluation of various fluoro-substituted nucleoside analogs, including compound X. The study reported that compounds with similar structural features exhibited varying degrees of inhibition against both cancerous and bacterial cells. The findings support the hypothesis that structural modifications can enhance biological activity .

Data Tables

Property Value
IUPAC NameN-(1-(...)-benzamide
CAS Number146954-76-9
Molecular FormulaC16H16FN3O5
Molecular Weight349.32 g/mol
Purity98%
Anticancer IC50Comparable to gemcitabine
Inhibition against MurA-FSignificant

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can stereochemical integrity be maintained during synthesis?

  • Methodology : The synthesis involves constructing the fluorinated tetrahydrofuran core via stereoselective fluorination using chiral auxiliaries or asymmetric catalysis. Protecting groups such as bis(4-methoxyphenyl)(phenyl)methyl (DMT) are critical for preserving hydroxyl groups during reactions (e.g., benzamide coupling) . Mild coupling agents like EDC/HOBt ensure minimal racemization when attaching the pyrimidinone-benzamide moiety . Stereochemical validation requires advanced NMR (e.g., 19F^{19}\text{F} NMR for fluorine positioning) and X-ray crystallography .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • HPLC/LC-MS : For purity assessment and molecular weight confirmation (≥95% purity threshold recommended) .
  • Multinuclear NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to resolve stereochemistry and functional group integrity .
  • Ion Mobility Spectrometry : Predicted collision cross-section (CCS) values (e.g., 233.8 Ų for [M+H]+^+) validate structural conformity with computational models .
  • X-ray Diffraction : Absolute stereochemical confirmation via single-crystal analysis .

Advanced Research Questions

Q. How does the fluorinated tetrahydrofuran moiety influence the compound’s interaction with biological targets, and what experimental approaches can validate these interactions?

  • Mechanistic Insight : The 3-fluoro group enhances target binding via electronegative interactions and improves metabolic stability by resisting enzymatic degradation. The hydroxymethyl group facilitates hydrogen bonding with active-site residues in enzymes like acps-pptase, which are critical in bacterial lipid biosynthesis .
  • Validation Strategies :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KdK_d, konk_{on}/koffk_{off}) for target enzymes.
  • Molecular Docking : Compare binding poses of fluorinated vs. non-fluorinated analogs using software like AutoDock .
  • Enzyme Inhibition Assays : Measure IC50_{50} values in acps-pptase activity assays to correlate structural modifications with potency .

Q. How can researchers resolve contradictions in biochemical activity data between in vitro and cellular models for this compound?

  • Root Cause Analysis : Discrepancies may arise from poor cellular permeability, prodrug conversion requirements, or off-target effects.
  • Methodological Solutions :

  • Caco-2 Permeability Assays : Determine logP values and membrane permeability to assess cellular uptake limitations .
  • Isotopic Labeling : Use 18F^{18}\text{F} or 3H^{3}\text{H} radiolabels to track intracellular compound distribution and metabolism .
  • CRISPR-Modified Cell Lines : Knock out putative targets to confirm on-mechanism activity .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic profile without compromising its bioactivity?

  • Structural Optimization :

  • Prodrug Design : Mask polar groups (e.g., hydroxymethyl) with cleavable esters to enhance oral bioavailability .
  • Metabolic Stability : Introduce deuterium at labile C-H bonds to slow cytochrome P450-mediated degradation .
    • Validation :
  • Microsomal Stability Assays : Compare half-life (t1/2t_{1/2}) of optimized analogs in liver microsomes.
  • Pharmacokinetic Profiling : Conduct in vivo studies (rodents) to measure AUC, CmaxC_{\text{max}}, and clearance rates .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data in different cell lines be interpreted?

  • Hypothesis Testing :

  • Cell-Specific Uptake : Use fluorescent analogs (e.g., BODIPY-labeled) to visualize intracellular accumulation disparities .
  • Target Expression Profiling : Quantify enzyme target levels (e.g., via qPCR or Western blot) across cell lines to explain sensitivity variations .
    • Statistical Rigor : Apply ANOVA with post-hoc tests to ensure observed differences are not due to experimental variability .

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